(Z)-methyl 2-(4-(methylthio)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
This compound is a type of organic molecule that contains a benzofuran moiety, which is a type of heterocyclic compound. It also contains a methylthio group and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as Schiff bases of 4-(methylthio)benzaldehydes, are synthesized by the reaction of 4-(methylthio)benzaldehyde with various amines .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .Scientific Research Applications
Multifunctional Metal–Organic Frameworks
A novel metal–organic framework (MOF) has been synthesized, demonstrating significant adsorption effects on methyl orange, showcasing the compound's utility in environmental remediation and selective adsorption processes (Zhao et al., 2020).
Diels–Alder Reactions
The compound has been involved in Diels–Alder reactions with furans, leading to the formation of aziridines and dihydrofuranols, indicating its role in the synthesis of complex organic molecules and potential pharmaceutical intermediates (Alves et al., 2001).
Synthesis of Heterocyclic Compounds
It has been used in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing its utility in the development of new materials and chemicals with potential applications in various industries (Gabriele et al., 2006).
Palladium-catalyzed Synthesis
This compound has been used in palladium-catalyzed synthesis processes to create stereodefined molecular structures, which are crucial in the development of drugs and materials with specific optical properties (Rossi et al., 2000).
Thioether Side Chains in MOFs
The incorporation of thioether side chains in metal–organic frameworks (MOFs) has been studied, indicating improvements in stability, fluorescence, and metal uptake. This highlights the compound's relevance in enhancing the functional properties of MOFs for applications in gas storage, sensing, and catalysis (He et al., 2011).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its antioxidant, antibacterial, or cytotoxic activities. Additionally, its potential uses in various applications, such as in the development of new pharmaceuticals or biologically active compounds, could be explored .
Mechanism of Action
Target of Action
Schiff bases of 4-(methylthio)benzaldehyde derivatives, which include this compound, have been found to possess antioxidant activity and exhibit strong activity against human peripheral lymphocytes .
Mode of Action
It is known that schiff bases of 4-(methylthio)benzylidene derivatives possess antioxidant activity, suggesting that they may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
The antioxidant activity of these compounds suggests that they may be involved in the body’s oxidative stress response pathways .
Result of Action
The result of the compound’s action is likely a reduction in oxidative stress within the body, given its antioxidant activity . This could potentially lead to a decrease in inflammation and cellular damage.
Properties
IUPAC Name |
methyl (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-21-18(20)12-5-8-15-14(10-12)17(19)16(22-15)9-11-3-6-13(23-2)7-4-11/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVHOSFUYMCIJE-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)SC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)SC)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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